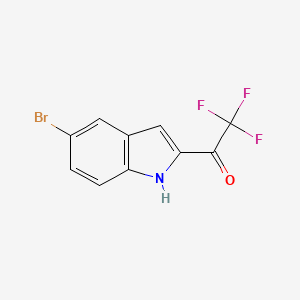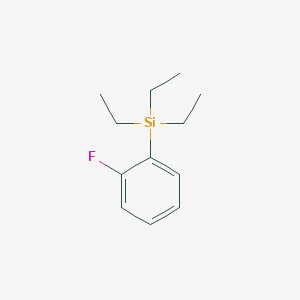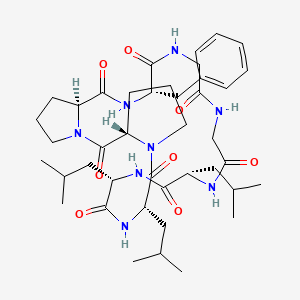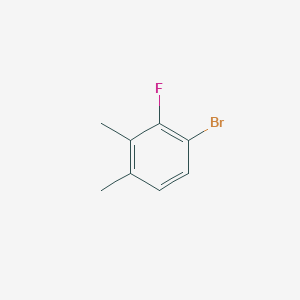
Heptadecanoyl-L-carnitine (chloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptadecanoyl-L-carnitine (chloride) is a long-chain acylcarnitine composed of heptadecanoic acid and L-carnitine. It is a crystalline solid with the molecular formula C24H48NO4 • Cl and a molecular weight of 450.1 . This compound is known for its role in mitochondrial biology and lipid biochemistry, particularly in the context of inborn errors of metabolism .
準備方法
Synthetic Routes and Reaction Conditions
Heptadecanoyl-L-carnitine (chloride) is synthesized by esterification of heptadecanoic acid with L-carnitine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of heptadecanoyl-L-carnitine (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The final product is often purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
Heptadecanoyl-L-carnitine (chloride) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Heptadecanoyl-L-carnitine (chloride) has several scientific research applications:
Chemistry: Used as a standard in mass spectrometry for the quantification of acylcarnitines.
Biology: Investigated for its role in mitochondrial function and lipid metabolism.
Medicine: Studied as a biomarker for inborn errors of metabolism such as propionic and methylmalonic acidemias.
Industry: Utilized in the development of lipid-based pharmaceuticals and nutritional supplements.
作用機序
Heptadecanoyl-L-carnitine (chloride) exerts its effects by participating in the transport of fatty acids into the mitochondria for β-oxidation. It acts as a carrier molecule, facilitating the movement of long-chain fatty acids across the mitochondrial membrane. This process is crucial for energy production in cells . The compound interacts with enzymes such as carnitine palmitoyltransferase I and II, which are key regulators of fatty acid metabolism .
類似化合物との比較
Similar Compounds
Palmitoyl-L-carnitine (chloride): Another long-chain acylcarnitine with similar functions in fatty acid transport.
Stearoyl-L-carnitine (chloride): Similar in structure but with an 18-carbon chain instead of 17.
Arachidonoyl-L-carnitine (chloride): Contains a 20-carbon chain with multiple double bonds.
Uniqueness
Heptadecanoyl-L-carnitine (chloride) is unique due to its specific chain length and its role as a biomarker for certain metabolic disorders. Its distinct structure allows for specific interactions with enzymes involved in fatty acid metabolism, making it a valuable compound for research and diagnostic purposes .
特性
分子式 |
C24H48ClNO4 |
|---|---|
分子量 |
450.1 g/mol |
IUPAC名 |
[(2R)-3-carboxy-2-heptadecanoyloxypropyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C24H47NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-22(20-23(26)27)21-25(2,3)4;/h22H,5-21H2,1-4H3;1H/t22-;/m1./s1 |
InChIキー |
SYUSIANKHPXISE-VZYDHVRKSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |
正規SMILES |
CCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl]-3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14079703.png)

![1-(4-Hydroxy-3-methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079708.png)

![3,5-Difluoro-4-[(4-methoxyphenyl)methoxy]benzoic acid](/img/structure/B14079713.png)
![methyl [8-(3-chlorophenyl)-1-methyl-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B14079723.png)
![[cyano-(4-fluoro-3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-bis(trideuteriomethyl)cyclopropane-1-carboxylate](/img/structure/B14079728.png)


![2-(6-Ethyl-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079740.png)
![2-Cyano-3-(5-(2-octyl-7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)-2H-benzo[d][1,2,3]triazol-4-yl)thiophen-2-yl)acrylic acid](/img/structure/B14079750.png)
![4-(3-bromophenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079752.png)

